Product packaging for 1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine(Cat. No.:)

1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11922731
M. Wt: 148.17 g/mol
InChI Key: GWZJVXCJJGTIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a high-value synthetic intermediate and core scaffold in medicinal chemistry research. It belongs to a privileged class of nitrogen-containing heterocycles that have demonstrated a wide range of biological activities, making it a critical building block for developing novel therapeutic agents . The pyrazolo[3,4-d]pyrimidine core is a well-known bioisostere of purine, allowing it to interact with a variety of enzyme active sites . This compound is primarily utilized in oncology research, where derivatives of this scaffold have been designed as potent inhibitors of key kinases, including EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) . Such inhibitors are valuable tools for investigating signal transduction pathways and inducing apoptosis in cancer cells . Researchers employ this compound to synthesize novel analogs for evaluating antiproliferative activity against various human cancer cell lines, such as HCT-116 (colorectal carcinoma), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma) . The structure-activity relationships (SAR) derived from these analogs are crucial for designing more potent and selective drug candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B11922731 1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1,4-dimethylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H8N4/c1-5-6-3-10-11(2)7(6)9-4-8-5/h3-4H,1-2H3

InChI Key

GWZJVXCJJGTIDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN(C2=NC=N1)C

Origin of Product

United States

Synthetic Methodologies for 1,4 Dimethyl 1h Pyrazolo 3,4 D Pyrimidine and Its Analogues

Retrosynthetic Analysis of the 1,4-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Nucleus

A retrosynthetic approach to this compound logically involves the disconnection of the pyrimidine (B1678525) ring. This leads to a key intermediate, a 5-aminopyrazole derivative, which is suitably functionalized for the subsequent cyclization. The N1-methyl group is typically incorporated early in the synthesis, starting with a methylated pyrazole (B372694) precursor. The C4-methyl group can be introduced either during the cyclization step or through modification of the assembled pyrazolo[3,4-d]pyrimidine ring system.

A less common retrosynthetic strategy involves the disconnection of the pyrazole ring from a pyrimidine precursor. This approach can present challenges in controlling regioselectivity during the pyrazole ring formation.

Synthetic Strategies Employing Pyrazole Precursors

The most versatile and widely used methods for constructing the pyrazolo[3,4-d]pyrimidine skeleton, including the 1,4-dimethyl derivative, commence with substituted pyrazole precursors.

A prevalent method involves the cyclization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. mdpi.com This intermediate can be reacted with various reagents to form the pyrimidine ring. For instance, treatment with formic acid can yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one. nih.govresearchgate.net Subsequent chemical modifications are then necessary to introduce the methyl group at the C4 position. Another approach utilizes reagents like acetic anhydride (B1165640) to form an acetamido intermediate, which can then be cyclized. nih.gov

Condensation reactions are fundamental to the assembly of the pyrazolo[3,4-d]pyrimidine core. asianpubs.org A common strategy is the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with a reagent that provides the C4 carbon and methyl group. For example, condensation with triethyl orthoacetate can directly afford the 4-methyl-pyrazolo[3,4-d]pyrimidin-4-one.

Another effective condensation method involves reacting a 5-aminopyrazole with a β-dicarbonyl compound like acetylacetone. youtube.com This reaction, typically performed under acidic or thermal conditions, leads to the formation of the fused pyrimidine ring. The regiochemistry of this condensation is a critical factor to consider. Additionally, one-pot syntheses have been developed where a 5-amino-4-cyanopyrazole reacts with an aliphatic acid in the presence of phosphorus oxychloride (POCl3) to directly yield the corresponding 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. researchgate.net

Synthetic Strategies Employing Pyrimidine Precursors

Although less frequent, the pyrazolo[3,4-d]pyrimidine nucleus can be synthesized by constructing the pyrazole ring onto a pre-existing pyrimidine scaffold. ekb.eg

This strategy often starts with a 4,6-disubstituted pyrimidine derivative. For instance, 4,6-dichloropyrimidine-5-carbaldehyde (B460487) can react with a substituted hydrazine (B178648) in a single step to yield the pyrazolo[3,4-d]pyrimidine. acs.org The regioselectivity of this reaction can be a challenge, potentially leading to the formation of both N1- and N2-substituted isomers, which may require separation by chromatography. acs.org

Key Reaction Steps for Introducing Methyl Groups at N1 and C4 Positions

The specific introduction of methyl groups at the N1 and C4 positions is crucial for the synthesis of this compound.

N1-Methylation: The N1-methyl group is typically introduced early in the synthetic sequence by alkylating a pyrazole precursor. Common methylating agents include methyl iodide and dimethyl sulfate. mdpi.comnih.gov The regioselectivity of this step is influenced by the substituents on the pyrazole ring and the reaction conditions.

During Cyclization: As previously mentioned, reagents like triethyl orthoacetate can be used to incorporate the C4-methyl group during the pyrimidine ring formation.

From a Pre-functionalized Pyrazole: A 5-amino-4-acetylpyrazole can be cyclized with a nitrogen source to yield the 4-methyl-pyrazolo[3,4-d]pyrimidine.

Modification of the Pyrazolo[3,4-d]pyrimidine Ring: A pre-formed pyrazolo[3,4-d]pyrimidine can be functionalized at the C4 position. For example, a 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo a palladium-catalyzed cross-coupling reaction with a methylating agent like methylboronic acid. mdpi.com

Exploration of Regioselectivity in Dimethylation Reactions

The synthesis of specifically substituted pyrazolo[3,4-d]pyrimidines, such as this compound, is critically dependent on controlling the regioselectivity of alkylation reactions. The pyrazolo[3,4-d]pyrimidine core possesses multiple nitrogen atoms that can potentially be alkylated, leading to a mixture of isomers. Therefore, understanding and controlling which nitrogen is methylated is paramount for achieving the desired product.

Research into the nucleophilic substitution of chloro-substituted pyrazolo[3,4-d]pyrimidines provides significant insight into regioselectivity. For instance, in the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, a high degree of selectivity is observed. mdpi.com The reaction proceeds with the substitution of the chlorine atom at the 4-position of the pyrimidine ring, yielding the 4-methylamino derivative with high efficiency, while the chloromethyl group at the 6-position remains intact. mdpi.com This demonstrates a clear preference for nucleophilic attack at the C4 position over the CH₂Cl group. mdpi.com

Further studies involving the alkylation of pyrazolo[3,4-d]pyrimidin-4-ol derivatives also shed light on regioselective outcomes. The reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with methyl iodide in the presence of a base can lead to methylation at different positions. nih.gov The formation of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one indicates N5-alkylation of the pyrimidine ring. nih.gov The choice of alkylating agent and reaction conditions can thus direct the methylation to specific nitrogen atoms within the heterocyclic system.

Theoretical studies, including thermodynamic and kinetic stability investigations, have also been employed to predict and understand the regioselectivity in the synthesis of pyrazolo[3,4-d]pyrimidine-based nucleosides. nih.gov These computational approaches, combined with experimental analysis through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, help to confirm the position of alkylation and rationalize the observed product distribution. nih.gov

The following table summarizes findings on the regioselectivity in the synthesis of substituted pyrazolo[3,4-d]pyrimidines.

Starting MaterialReagentMajor ProductReference
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineMethylamine6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olMethyl iodide3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one nih.gov

Modern Synthetic Advancements Applicable to Pyrazolo[3,4-d]pyrimidine Synthesis

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold has benefited significantly from modern synthetic techniques that offer improvements in efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net This technique often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rsc.orgresearchgate.net

A notable application is the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation. rsc.orgresearchgate.net This one-pot reaction utilizes readily available methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines to afford the desired products efficiently. rsc.org The advantages of this protocol include short reaction times and often a chromatography-free workup, which adds to its practicality. rsc.orgrsc.org

Microwave irradiation has also been successfully employed in the solvent-free synthesis of N⁴-substituted-4,6-diaminopyrazolo[3,4-d]pyrimidines from N⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes and hydrazine. researchgate.netaminer.org This method highlights the potential of microwave chemistry to facilitate reactions under environmentally benign conditions.

The following table presents examples of microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Reaction TypeReactantsConditionsKey AdvantagesReference
Three-componentMethyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary aminesMicrowave irradiationShort reaction time, pot- and step-economy, chromatography-free isolation rsc.org
CyclizationN⁴-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes, hydrazineMicrowave irradiation, solvent-freeEco-friendly, short reaction times researchgate.netaminer.org
Three-component3,5-diaminopyrazole-4-carbonitriles, primary amines, orthoestersMicrowave irradiationGood scope, short reaction time, chromatography-free isolation rsc.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthetic design of pyrazolo[3,4-d]pyrimidines, aiming to reduce the environmental footprint of chemical processes. nih.gov This involves the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient methods. rsc.org

Microwave-assisted synthesis is a prime example of a green chemistry approach, as it often allows for solvent-free reactions or the use of greener solvents, reduces energy consumption due to shorter reaction times, and minimizes waste generation. nih.govresearchgate.net The development of one-pot, multi-component reactions further aligns with green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby minimizing solvent and material usage. rsc.orgrsc.org

Purification Techniques for this compound

The purification of this compound and its analogues is a critical step to ensure the isolation of the compound with high purity, which is essential for its subsequent use and characterization. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present.

A common initial step in purification involves simple filtration of the crude product from the reaction mixture, especially when the product precipitates out as a solid. The filtered solid is then typically washed with a suitable solvent to remove soluble impurities.

For more rigorous purification, chromatographic techniques are widely employed. Flash column chromatography is a standard method used to separate the desired compound from by-products and unreacted starting materials. acs.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is optimized to achieve the best separation.

Thin-Layer Chromatography (TLC) is an indispensable tool used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.

In cases where microwave-assisted synthesis yields a sufficiently pure product, a chromatography-free product isolation can be achieved. rsc.orgrsc.org This typically involves precipitation of the product, followed by filtration and washing.

Recrystallization is another powerful technique for purifying solid compounds. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

The final purity of the compound is often confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. mdpi.comnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 1,4 Dimethyl 1h Pyrazolo 3,4 D Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Data Analysis for Proton Environments

The ¹H NMR spectrum of 1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is expected to exhibit distinct signals corresponding to the protons of the two methyl groups and the aromatic protons on the pyrazolo[3,4-d]pyrimidine core. The chemical shifts of these protons are influenced by their local electronic environment.

For a closely related compound, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , the ¹H NMR spectrum recorded in acetone-d₆ showed singlets for the two methyl groups at 3.14 ppm and 3.96 ppm. mdpi.comresearchgate.net Additionally, a singlet for the C-H proton of the pyrazole (B372694) ring was observed at 8.00 ppm. mdpi.comresearchgate.net

Based on this, for this compound, one would anticipate two singlets in the aliphatic region corresponding to the two non-equivalent methyl groups attached to the nitrogen atoms of the pyrazole and pyrimidine (B1678525) rings, respectively. The aromatic region would likely show signals for the C3-H and C6-H protons of the heterocyclic core. The precise chemical shifts would depend on the solvent and the electronic effects of the methyl groups on the aromatic system.

Table 1: Illustrative ¹H NMR Data for a Related Pyrazolo[3,4-d]pyrimidine Derivative Data for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.comresearchgate.net

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.14Singlet3H-CH₃
3.96Singlet3H-CH₃
8.00Singlet1HC₃-H (pyrazole)

¹³C NMR Data Interpretation for the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, signals would be expected for the two methyl carbons and the carbons of the fused heterocyclic rings.

In the case of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , the ¹³C NMR spectrum in DMSO-d₆ revealed signals for the methyl carbons at 27.4 ppm and 34.0 ppm. mdpi.com The carbon atoms of the pyrazolo[3,4-d]pyrimidine core were observed at 99.7 ppm, 131.7 ppm, 153.6 ppm, 157.5 ppm, and 162.8 ppm. mdpi.com

For the target molecule, this compound, the ¹³C NMR spectrum would similarly show two distinct signals for the methyl carbons and several signals in the aromatic region for the carbons of the pyrazole and pyrimidine rings. The exact chemical shifts would provide insight into the electronic structure of the bicyclic system.

Table 2: Illustrative ¹³C NMR Data for a Related Pyrazolo[3,4-d]pyrimidine Derivative Data for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com

Chemical Shift (δ) ppmAssignment
27.4NH-CH₃
34.0N-CH₃
99.7C₄
131.7C₃-H
153.6C₉
157.5C₅
162.8C₇

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would help to confirm the connectivity between the aromatic protons on the pyrimidine ring, if any are adjacent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of directly attached carbons. This would allow for the definitive assignment of which proton signal corresponds to which carbon signal in the pyrazolo[3,4-d]pyrimidine framework.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For the related compound 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine , the mass spectrum showed a molecular ion peak (M⁺) at m/z 211. mdpi.com High-resolution mass spectrometry (HRMS) confirmed the molecular formula with a measured m/z of 212.0701 for the [M+H]⁺ ion, which is consistent with the calculated value of 212.0697 for C₈H₁₁ClN₅. mdpi.com The fragmentation pattern included major ions at m/z 182 and 147. mdpi.com

For this compound (C₇H₈N₄), the expected molecular ion peak would be at an m/z corresponding to its molecular weight. The fragmentation pathways would likely involve the loss of methyl groups and potentially cleavage of the pyrimidine or pyrazole ring, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine displays characteristic bands at 3435, 3252, and 3118 cm⁻¹ corresponding to C-H and N-H stretching vibrations. mdpi.comresearchgate.net The bands at 1613 and 1587 cm⁻¹ are attributed to C=N stretching, and the absorptions at 1444 and 1357 cm⁻¹ are due to the bending vibrations of the CH₃ and CH₂ groups. mdpi.comresearchgate.net

For this compound, the IR spectrum would be expected to show C-H stretching vibrations for the aromatic and methyl groups, as well as characteristic absorptions for the C=N and C=C bonds within the fused heterocyclic rings. The absence of certain bands, such as those for N-H or O-H stretches, would also be informative. The vibrational spectra of pyrimidine itself show characteristic bands that can be used as a reference for the pyrimidine portion of the molecule. core.ac.uk

X-ray Crystallography for Solid-State Structural Determination

The structure of the related compound 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been confirmed by X-ray diffraction analysis. mdpi.com Similarly, the crystal structures of other pyrazolo[3,4-d]pyrimidine derivatives have been elucidated, revealing details about the planarity of the fused ring system and the orientation of substituents. mdpi.comnih.gov For instance, in 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the pyrazolopyrimidine moiety is nearly planar. nih.gov

An X-ray crystallographic study of this compound would provide unambiguous proof of its structure, including the precise location of the methyl groups and the geometry of the bicyclic core.

Based on a comprehensive search of scientific literature, it is not possible to provide the requested article on "this compound." The specific experimental data required to generate the content for the outlined sections—including crystallographic parameters, molecular geometry, intermolecular interaction analysis, Hirshfeld surface analysis, and elemental analysis—is not available for this exact compound in the public domain.

Numerous studies have been conducted on the broader class of pyrazolo[3,4-d]pyrimidines, and data is available for many of its derivatives. However, these derivatives possess different substituents, leading to distinct structural and chemical properties. Adhering to the strict requirement to focus solely on "this compound" and the provided outline is not feasible without the specific scientific data for this molecule.

Therefore, to ensure scientific accuracy and strictly follow the provided instructions, the article cannot be generated at this time. Further experimental research and publication on the synthesis and detailed characterization of this compound would be required to fulfill this request.

Structure Activity Relationship Sar Investigations of 1,4 Dimethyl 1h Pyrazolo 3,4 D Pyrimidine and Its Analogues

Impact of N1-Methylation on Target Binding and Biological Efficacy

The substitution at the N1 position of the pyrazolo[3,4-d]pyrimidine core is a key determinant of biological activity, with methylation at this position often playing a significant role in modulating the potency and selectivity of these compounds as kinase inhibitors. nih.govnih.gov The N1-methyl group can influence binding through various mechanisms, including direct hydrophobic interactions and conformational effects.

In the context of Bruton's tyrosine kinase (BTK) inhibitors, alterations at the N1-position have been explored to optimize activity. For instance, the development of second-generation BTK inhibitors often retains the pyrazolo[3,4-d]pyrimidine scaffold, with modifications at the N1-position being a strategy to enhance potency and selectivity. nih.gov In a series of pyrazolo[4,3-d]pyrimidines designed as microtubule targeting agents, N1-methylation was a key feature of the novel scaffold. nih.gov The synthesis of these compounds often results in two regioisomers, and their separation is crucial for evaluating the specific biological effects of N1-methylation. nih.gov

The N1 atom of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a related heterocyclic system, has been shown to form a crucial hydrogen bond with the hinge region of the kinase, specifically with the amino acid Met592. nih.gov While this is a different scaffold, it highlights the potential for the N1-position to be involved in key binding interactions. The introduction of a methyl group at N1 would preclude this hydrogen bond donation but could engage in favorable hydrophobic interactions within the ATP-binding pocket.

Furthermore, in the design of selective PI3K-α inhibitors, while the purine (B94841) analogues were ultimately more tractable, the high potency of some pyrazolopyrimidine derivatives underscored the effectiveness of this scaffold. nih.gov Optimization efforts for these and other kinase inhibitors often involve exploring various substituents at the N1-position to fine-tune the pharmacological profile. nih.gov

Role of C4-Methylation in Modulating Pharmacological Profiles

The C4 position of the pyrazolo[3,4-d]pyrimidine nucleus is another critical site for substitution, and methylation at this position can significantly impact the pharmacological profile of the resulting analogues. SAR studies on various series of pyrazolo[3,4-d]pyrimidine derivatives have demonstrated that the nature of the substituent at C4 is pivotal for biological activity.

In a study of pyrazolo[3,4-d]pyrimidine-based neplanocin analogues as potential inhibitors of the hepatitis B virus (HBV), replacing a polar 4-amino group with a methyl group was investigated. nih.gov The 4-methyl group was found to act as a weak hydrogen-bonding donor and its presence, in combination with other modifications, was desirable for the activity and toxicity profile of the nucleoside analogues. nih.gov This suggests that even a small methyl group at C4 can influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.gov The synthesis of these analogues involved the use of trimethylaluminum (B3029685) and a palladium catalyst to introduce the methyl group at the C4 position. nih.gov

The following table summarizes the observed effects of C4-substitutions in different pyrazolo[3,4-d]pyrimidine series:

Series C4-Substituent Observed Effect on Activity Target
Neplanocin Analogues-CH3 (vs -NH2)Desirable for activity/toxicity profileHBV
Diaryl-substituted-NHCH3 (vs -NH2)Decreased potencyTubulin/CDC5L

Correlation between Substitution Patterns on the Pyrazolo[3,4-d]pyrimidine Core and Biological Activity

In the development of anticancer agents, the pyrazolo[3,4-d]pyrimidine scaffold is often decorated with various functional groups to target specific kinases. rsc.org For instance, in a series of diaryl-substituted pyrazolo[3,4-d]pyrimidines, maintaining a specific moiety at the C1-position was crucial for tubulin-targeting activity, while modifications at the C4 and C6 positions were explored to modulate antiproliferative activities. acs.org This work revealed that a primary amino group at the C4-position and a 3-hydroxy-4-methoxyphenyl or 1-methylindole (B147185) moiety at the C6-position were optimal for activity. acs.org

Similarly, the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrated the regioselective substitution at the C4 position, highlighting the differential reactivity of the core. mdpi.com Such selective synthesis allows for the systematic exploration of the SAR at different positions.

The following table presents a summary of SAR findings for different substitution patterns on the pyrazolo[3,4-d]pyrimidine core from various studies:

Position Favorable Substituents Unfavorable/Less Active Substituents Target/Activity Reference
N1 Varied (context-dependent)-Kinase Inhibition nih.gov
C4 Primary amino groupAlkyl or acetyl groups on the amino groupAntitumor (Tubulin/CDC5L) acs.org
C4 Methyl groupPolar amino groupAnti-HBV nih.gov
C6 3-hydroxy-4-methoxyphenyl, 1-methylindole-Antitumor (Tubulin/CDC5L) acs.org

These examples underscore that a holistic understanding of the SAR requires considering the combined effects of substituents at all positions of the pyrazolo[3,4-d]pyrimidine core.

Hydrophobic and Electronic Effects of Methyl Groups on Ligand-Target Interactions

Electronic Effects: The N1-methyl group, being an electron-donating group, can influence the electron density of the pyrazole (B372694) ring. This can affect the pKa of the heterocyclic system and its ability to participate in hydrogen bonding or other electronic interactions. The delocalization of electron pairs of nitrogen atoms within the pyrazolo[3,4-d]pyrimidine aromatic system is a key feature, and substitution can modulate this. researchgate.net For instance, the geometry of 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine indicates delocalization of the electron pair of the exocyclic nitrogen with the aromatic system. researchgate.netnih.gov Methylation at N1 would certainly influence this electronic landscape.

The interplay of these hydrophobic and electronic effects is critical for the molecule's ability to fit into the binding site and form stable interactions with the target protein.

Computational Approaches to SAR Studies, including Quantitative Structure-Activity Relationship (QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable tools for understanding the SAR of pyrazolo[3,4-d]pyrimidine derivatives and for designing new, more potent analogues. nih.govrsc.org These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. rsc.org These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding features are favorable or unfavorable for activity. For instance, a 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors revealed that bulky or electronegative substituents at certain positions could increase potency and selectivity. rsc.org

The following table summarizes the findings from a 3D-QSAR study on TgCDPK1 inhibitors:

Field Favorable Feature Unfavorable Feature
Steric Bulky groups at specific positionsSteric hindrance in other regions
Electrostatic Electronegative substituents in certain areasPositively charged groups in the same areas

These models not only provide insights into the existing SAR but also have predictive power, allowing for the virtual screening and design of new compounds with potentially improved activity. nih.govrsc.org The development of 3D-QSAR models for RET kinase inhibitors, for example, has demonstrated high predictive performance and has been validated using patented molecules. nih.gov Such models are crucial for accelerating the drug discovery process for this important class of compounds.

Computational and in Silico Investigations of 1,4 Dimethyl 1h Pyrazolo 3,4 D Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Analysis of Tautomerism and Conformational Isomerism Energetics

Computational studies, particularly those employing density functional theory (DFT), are crucial for understanding the tautomeric and conformational landscapes of pyrazolo[3,4-d]pyrimidine derivatives. jchemrev.comresearchgate.net The relative stability of different tautomers and conformers is a key determinant of a molecule's biological activity and its interaction with target proteins.

For the parent compound, 4-aminopyrazolo[3,4-d]pyrimidine, DFT calculations have been used to determine the energies and dipole moments of its various tautomeric forms. researchgate.net These studies help in identifying the most stable tautomer under specific conditions. For instance, MM energy analyses have shown the N1-regioisomer to have lower energy than the N2-isomer in certain derivatives. researchgate.net

Such computational analyses involve the calculation of several parameters:

Total and Relative Energies (E and ΔE): To determine the most stable isomeric forms.

Gibbs Free Energy: To assess the spontaneity of tautomeric transformations.

Dipole Moment: To understand the polarity and solubility characteristics of the isomers. jchemrev.comresearchgate.net

HOMO-LUMO Energy Gap: To evaluate the chemical reactivity and kinetic stability of the different forms. jchemrev.comresearchgate.net

These energetic calculations provide a foundational understanding of the structural preferences of the pyrazolo[3,4-d]pyrimidine core, which is essential for designing specific molecules like 1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine for targeted biological applications.

Table 1: Computational Parameters for Isomer Analysis

Parameter Description Relevance
Total Energy (E) The total electronic energy of a given conformer or tautomer. Lower energy indicates higher stability.
Relative Energy (ΔE) The energy difference between a specific isomer and the most stable isomer. Quantifies the relative population of isomers at equilibrium.
Gibbs Free Energy (ΔG) The energy associated with a chemical reaction that can be used to do work. Predicts the spontaneity of tautomerization.
Dipole Moment (µ) A measure of the separation of positive and negative electrical charges. Influences solubility, and intermolecular interactions.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.netnih.gov In the context of drug discovery, MD simulations provide detailed insights into the stability of ligand-protein complexes, which is crucial for predicting the efficacy and binding affinity of a drug candidate. researchgate.netmdpi.com

The process of an MD simulation involves several key steps:

System Setup: Building a simulation box containing the ligand-protein complex, solvated with water molecules and ions to mimic physiological conditions. mdpi.com

Minimization: Relaxing the system to remove any steric clashes or unfavorable geometries. mdpi.com

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to stabilize the system's density. mdpi.com

Production Run: Running the simulation for a specific period (nanoseconds to microseconds) to collect data on the trajectory of the atoms. researchgate.netnih.gov

For a compound like this compound, MD simulations can be used to:

Assess the stability of its binding to a target protein, such as a kinase.

Identify key amino acid residues involved in the interaction.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy to estimate the affinity of the ligand for the protein.

By revealing the dynamic behavior of the ligand-protein complex, MD simulations can guide the optimization of the lead compound to enhance its stability and binding affinity. researchgate.net

Machine Learning and Artificial Intelligence Applications in Drug Discovery for Pyrazolo[3,4-d]pyrimidines (e.g., Artificial Neural Network Ensembles for CDK inhibition)

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the development of predictive models. For pyrazolo[3,4-d]pyrimidine derivatives, these technologies have been successfully applied to predict their biological activities. nih.gov

A notable example is the use of artificial neural network (ANN) ensembles to model the inhibition of cyclin-dependent kinases (CDKs) by 1H-pyrazolo[3,4-d]pyrimidine derivatives. nih.gov In such studies, the structural features of the inhibitors are encoded as molecular descriptors. These descriptors are then used as input for the ANN, which is trained to predict the inhibitory activity. nih.gov

The key components of this approach include:

Feature Selection: Using algorithms like genetic algorithms to select the most relevant molecular descriptors that correlate with biological activity. nih.gov

Model Training: Training the ANN using a dataset of compounds with known inhibitory activities. Bayesian-regularized neural networks are often employed to prevent overfitting. nih.gov

Model Validation: Assessing the predictive power of the model using techniques like leave-one-out cross-validation and external validation sets. nih.gov

Kohonen self-organizing maps, another AI tool, can be used to visualize the chemical space of the inhibitors and make qualitative predictions about the activity of new compounds. nih.gov These in silico models accelerate the identification of potent and selective CDK inhibitors from the pyrazolo[3,4-d]pyrimidine class.

Table 2: Machine Learning in Pyrazolo[3,4-d]pyrimidine Drug Discovery

Technique Application Outcome
Artificial Neural Network (ANN) Ensembles Modeling CDK inhibition Predictive models for inhibitor potency.
Genetic Algorithms Feature selection Identification of key structural descriptors for activity.

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET profiling)

In addition to predicting biological activity, computational methods are extensively used to evaluate the pharmacokinetic properties and drug-likeness of new chemical entities. This is often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.gov For pyrazolo[3,4-d]pyrimidine derivatives, in silico ADMET studies are a critical step in the drug development process. nih.gov

These predictive models assess various properties, including:

Aqueous Solubility: A key factor for oral bioavailability. Prodrug strategies have been explored for pyrazolo[3,4-d]pyrimidines to improve poor aqueous solubility. nih.gov

Intestinal Absorption: Predicting the extent to which a compound will be absorbed from the gut. nih.gov

Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: To predict potential drug-drug interactions.

Hepatotoxicity: To assess the risk of drug-induced liver injury. nih.gov

Drug-Likeness: Evaluating compliance with established rules like Lipinski's Rule of Five to estimate if a compound has properties that would make it a likely orally active drug in humans.

For instance, in silico ADMET and drug-likeness studies using a "Boiled-Egg" chart have been used to predict the pharmacokinetic properties of novel pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, helping to rationalize their observed antitumor activity. nih.gov These predictions help in the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

Table 3: In Silico ADMET Parameters for Drug Candidate Selection

ADMET Parameter Description Importance
Absorption Predicts intestinal absorption and bioavailability. Essential for oral drug delivery.
Distribution Estimates properties like blood-brain barrier penetration and plasma protein binding. Determines where the drug goes in the body.
Metabolism Predicts metabolic stability and potential inhibition of CYP enzymes. Affects drug clearance and potential for drug-drug interactions.
Excretion Predicts the route and rate of elimination from the body. Influences dosing frequency.

Pre Clinical Research and Biological Evaluations of 1,4 Dimethyl 1h Pyrazolo 3,4 D Pyrimidine and Its Analogues

In Vitro Anti-proliferative Activity Assays

The initial step in evaluating the anticancer potential of novel pyrazolo[3,4-d]pyrimidine compounds involves screening them against a variety of human cancer cell lines to assess their ability to inhibit cell growth and proliferation.

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated broad-spectrum anti-proliferative activity against numerous human cancer cell lines. In one study, a hit compound with this scaffold, referred to as 1a, showed potent inhibitory activity against several tumor cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and prostate (PC-3) cancer cells. nih.gov Further research has confirmed the activity of various analogues against breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG2). nih.govmdpi.comrsc.org

Newly synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives have been specifically evaluated for their effects on non-small cell lung cancer (A549) and colorectal carcinoma (HCT-116) cells. nih.gov Other research has focused on their efficacy against methotrexate (B535133) (MTX)-resistant cancer cell lines. nih.gov The anti-proliferative effects have also been documented in hematological malignancies, with a pyrazolo[3,4-d]pyrimidine compound demonstrating the ability to reduce cell viability in various leukemia and lymphoma cell lines, including KHYG1, Derl-2, Derl-7, and Jurkat cells. researchgate.netresearchgate.net

The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which measure the concentration of a compound required to inhibit a biological process by 50%.

Several studies have reported potent IC50 values for pyrazolo[3,4-d]pyrimidine analogues. One compound, 1a, exhibited an IC50 value of 2.24 µM against the A549 lung cancer cell line. nih.gov A series of novel pyrazolo[4,3-e] nih.govnih.govCurrent time information in San Francisco, CA, US.triazolo[1,5-c]pyrimidine and thioglycoside derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 ranges of 45–97 nM and 6–99 nM, respectively. nih.govrsc.org Two of these compounds, 14 and 15, were particularly effective, with IC50 values of 45 nM and 46 nM against MCF-7, and 6 nM and 7 nM against HCT-116, respectively. nih.govrsc.org

Another promising derivative, compound 12b, displayed IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. nih.gov In a separate investigation, a fluorinated compound (12b) showed IC50 values of 11.5 µM against HepG-2 cells. researchgate.net Furthermore, a phenylpyrazolo[3,4-d]pyrimidine analogue, compound 5i, was identified as a potent inhibitor in an MCF-7 model. mdpi.com

Table 1: In Vitro Anti-proliferative Activity (IC50) of Selected Pyrazolo[3,4-d]pyrimidine Analogues

Compound Cell Line Cancer Type IC50 Value Reference
1a A549 Lung Cancer 2.24 µM nih.gov
1a MCF-7 Breast Cancer Low µM nih.gov
1a HepG2 Liver Cancer Low µM nih.gov
1a PC-3 Prostate Cancer Low µM nih.gov
Analogue 14 MCF-7 Breast Cancer 45 nM nih.govrsc.org
Analogue 14 HCT-116 Colorectal Cancer 6 nM nih.govrsc.org
Analogue 14 HepG2 Liver Cancer 48 nM nih.govrsc.org
Analogue 15 MCF-7 Breast Cancer 46 nM nih.govrsc.org
Analogue 15 HCT-116 Colorectal Cancer 7 nM nih.govrsc.org
Analogue 15 HepG2 Liver Cancer 48 nM nih.govrsc.org
Analogue 12b A549 Lung Cancer 8.21 µM nih.gov
Analogue 12b HCT-116 Colorectal Cancer 19.56 µM nih.gov
Fluorinated 12b HepG2 Liver Cancer 11.5 µM researchgate.net

Enzymatic Inhibition Assays for Specific Kinase Targets

The anticancer activity of pyrazolo[3,4-d]pyrimidines is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. researchgate.net Enzymatic assays are performed to identify the specific kinase targets of these compounds.

Derivatives have been identified as potent inhibitors of several key kinases. A series of analogues were found to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.govrsc.org Compounds 13, 14, and 15 from this series exhibited significant inhibitory activity against the CDK2/cyclin A2 complex, with IC50 values of 0.081 µM, 0.057 µM, and 0.119 µM, respectively. nih.govrsc.org

Other analogues have been designed to target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often implicated in tumor growth. mdpi.comnih.gov One study showed that its most promising compounds inhibited both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). mdpi.com Similarly, another set of derivatives showed good inhibitory activities against EGFR. nih.gov Phenylpyrazolo[3,4-d]pyrimidine-based compounds have also demonstrated potent, dual inhibitory effects on both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com

Inhibition of other enzymes has also been reported. Certain pyrazolo[3,4-d]pyrimidines act as Dihydrofolate Reductase (DHFR) inhibitors. nih.gov Additionally, members of this compound class have been shown to inhibit Src kinase and Fyn, a member of the Src family of non-receptor protein-tyrosine kinases. researchgate.netresearchgate.net

Table 2: Enzymatic Inhibition of Specific Kinase Targets by Pyrazolo[3,4-d]pyrimidine Analogues

Compound Kinase Target IC50 Value Reference
Analogue 14 CDK2/cyclin A2 0.057 µM nih.govrsc.org
Analogue 13 CDK2/cyclin A2 0.081 µM nih.govrsc.org
Analogue 15 CDK2/cyclin A2 0.119 µM nih.govrsc.org
Analogue 5i EGFRWT 0.3 µM mdpi.com
Analogue 5i VEGFR2 7.60 µM mdpi.com
Various Src Kinase N/A researchgate.net
Compound 4c Fyn Kinase Nanomolar Range researchgate.net
Compound 7f DHFR Potent Inhibition nih.gov

Cell-Based Assays for Mechanistic Investigations (e.g., cell cycle analysis, apoptosis markers)

To understand the cellular mechanisms behind the observed anti-proliferative activity, researchers conduct cell-based assays to investigate effects on the cell cycle and the induction of apoptosis (programmed cell death).

Flow cytometry analysis has revealed that pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest. One potent CDK2 inhibitor, compound 14, caused a significant alteration in the cell cycle progression of HCT-116 cells, leading to an increase in the Pre-G1 phase from 1.85% to 41.55% and an arrest in the G0-G1 phase. nih.gov Another compound, 7f, was found to arrest MCF-7 breast cancer cells in the S phase. nih.gov

These compounds are also potent inducers of apoptosis. Compound 14 was shown to induce apoptosis in HCT-116 cells. nih.govrsc.org Similarly, compound 1a was found to significantly induce apoptosis in A549 lung cancer cells at low micromolar concentrations. nih.gov Further investigation into compound 7f showed that it markedly increased apoptosis in MCF-7 cells from 0.13% in control cells to 21.31% in treated cells, with the process appearing to be irreversible. nih.gov The pyrazolo[3,4-d]pyrimidine compound 4c has also been shown to induce apoptosis in various leukemia cell lines. researchgate.net In HepG2 cells, a pyrimidine (B1678525) derivative was reported to induce apoptosis by increasing the expression of Bax and Caspase-3 while decreasing Bcl-2 expression. nih.gov

Selectivity Assessment against Non-cancerous Cell Lines

A critical aspect of pre-clinical evaluation is determining the selectivity of a potential anticancer agent. Ideally, a compound should be highly toxic to cancer cells while having minimal effect on healthy, non-cancerous cells.

One study assessed the selectivity of a promising 1H-pyrazolo[3,4-d]pyrimidine derivative, compound 12b, by testing its toxicity against the non-cancerous human lung fibroblast cell line WI-38. nih.gov The results indicated that the compound has low toxicity against these normal cells, suggesting a high degree of selectivity for tumor cells. nih.gov

In Vivo Efficacy Studies in Relevant Animal Models (when applicable to pre-clinical stage)

While extensive in vivo data for 1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine itself is limited in the reviewed literature, studies on its analogues provide preliminary evidence of in vivo activity. A C6-unsubstituted pyrazolo[3,4-d]pyrimidine demonstrated promising in vivo efficacy, inducing a 50% reduction in tumor volumes in treated mice. nih.gov In a different context, a novel pyrazolo[3,4-d]pyrimidine, KKC080096, was evaluated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated mouse model of Parkinson's disease. nih.gov In this neurodegenerative model, the compound was shown to lower microglial activation, protect dopaminergic neurons, and prevent motor deficits, demonstrating that analogues of this scaffold can be active and exert protective effects in a living organism. nih.gov

Tumor Xenograft Models and Tumor Growth Inhibition Studies

The anti-tumor potential of several pyrazolo[3,4-d]pyrimidine analogues has been evaluated in various mouse xenograft models, where human cancer cells are implanted into immunodeficient mice to create tumors. These studies are crucial for assessing the in vivo efficacy of potential cancer therapeutics.

One area of investigation has focused on pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial chaperone protein implicated in tumorigenesis. In a study involving mouse xenograft models of prostate cancer (PC3), compounds 47 and 48 were identified as potent TRAP1 and Hsp90 inhibitors. nih.gov Both compounds demonstrated the ability to significantly reduce tumor growth, highlighting the potential of this particular substitution pattern on the pyrazolo[3,4-d]pyrimidine core. nih.gov

Another study focused on novel diaryl-substituted pyrazolo[3,4-d]pyrimidines as dual-targeting agents against tubulin and CDC5L. In HCT116 colon cancer xenograft models, compound 11i was shown to effectively suppress tumor growth and angiogenesis with an acceptable safety profile. acs.org This suggests that targeting multiple pathways with a single pyrazolo[3,4-d]pyrimidine-based molecule is a viable strategy for achieving in vivo anti-tumor effects.

Furthermore, a series of pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors, namely S7 , S29 , and SI163 , were evaluated in a mouse model of medulloblastoma. These compounds were found to inhibit tumor growth in vivo, indicating the relevance of Src inhibition by this scaffold in the context of this specific cancer type. nih.gov

A C6-unsubstituted pyrazolo[3,4-d]pyrimidine, referred to as Compound 1 , also demonstrated promising in vivo activity. It was reported to induce a 50% reduction in tumor volumes in treated mice by inhibiting the Bcr-Abl T315I mutant kinase. nih.gov

The following table summarizes the findings from these xenograft studies on various pyrazolo[3,4-d]pyrimidine analogues.

Table 1: Tumor Growth Inhibition by Pyrazolo[3,4-d]pyrimidine Analogues in Xenograft Models

Compound/AnalogueCancer TypeXenograft ModelKey FindingsReference(s)
47 Prostate CancerPC3Significantly reduced tumor growth. nih.gov
48 Prostate CancerPC3Significantly reduced tumor growth. nih.gov
11i Colon CancerHCT116Effectively suppressed tumor growth and angiopoiesis. acs.org
S7 MedulloblastomaMouse ModelInhibited tumor growth in vivo. nih.gov
S29 MedulloblastomaMouse ModelInhibited tumor growth in vivo. nih.gov
SI163 MedulloblastomaMouse ModelInhibited tumor growth in vivo. nih.gov
Compound 1 Not SpecifiedMouse ModelInduced 50% reduction in tumor volumes. nih.gov

Pharmacodynamic Biomarker Analysis in Vivo

Pharmacodynamic (PD) biomarkers are crucial for understanding the mechanism of action of a drug in a living organism and for confirming that the drug is engaging with its intended target. In the context of pyrazolo[3,4-d]pyrimidine analogues, in vivo PD biomarker analysis has provided evidence of target engagement and downstream pathway modulation.

In the study of the pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors (S7 , S29 , and SI163 ) in medulloblastoma, the modulation of apoptotic proteins was investigated as a pharmacodynamic marker of drug activity. The exposure to these pyrimidine derivatives was found to modulate the levels of the apoptotic proteins Bax and Bcl2 in vivo. nih.gov An increase in the Bax/Bcl2 ratio is a key indicator of the induction of apoptosis, or programmed cell death. This finding suggests that these compounds exert their anti-tumor effect, at least in part, by promoting apoptosis in the tumor cells.

The following table outlines the in vivo pharmacodynamic biomarker findings for this class of compounds.

Table 2: In Vivo Pharmacodynamic Biomarker Analysis of Pyrazolo[3,4-d]pyrimidine Analogues

Compound/AnalogueBiomarker(s)Model SystemObserved EffectImplicationReference(s)
S7, S29, SI163 Bax, Bcl2Medulloblastoma Mouse ModelModulation of protein levels, leading to an increased Bax/Bcl2 ratio.Induction of apoptosis. nih.gov

Future Directions and Advanced Research Opportunities for 1,4 Dimethyl 1h Pyrazolo 3,4 D Pyrimidine

Rational Design of Next-Generation 1,4-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

The foundation of advancing pyrazolopyrimidine-based compounds lies in rational, structure-based drug design. This approach leverages detailed knowledge of the target protein's three-dimensional structure to engineer molecules with enhanced affinity and specificity. The 1H-pyrazolo[3,4-d]pyrimidine moiety is a privileged scaffold, frequently utilized as a bioisosteric replacement for quinazoline (B50416) or purine (B94841) rings in kinase inhibitors. mdpi.com Its primary role is to occupy the adenine-binding region within the ATP-binding pocket of target kinases. mdpi.comnih.gov

Key strategies for designing next-generation derivatives include:

Target-Specific Modifications: The design process involves intricate modifications at various positions on the pyrazolopyrimidine core to optimize interactions with the target enzyme. nih.gov For instance, in designing Epidermal Growth Factor Receptor (EGFR) inhibitors, different substituted phenyl or aliphatic groups are attached to occupy hydrophobic regions of the ATP-binding site. nih.gov

Linker Optimization: The nature of the linker connecting the core scaffold to other pharmacophoric elements is critical. Researchers have experimented with various linkers, such as imino groups, hydrazone derivatives, and thiosemicarbazide (B42300) moieties, to ensure essential binding interactions are established and maintained. nih.gov

Modulating Electrostatic Potential: Quantum mechanical theory can be used to calculate the molecular electrostatic potential, particularly the hydrogen-bond acceptor strength. rsc.org By systematically modifying the scaffold to fine-tune these electrostatic properties, researchers can optimize both potency and other drug-like characteristics, such as CNS penetration. rsc.org

Table 1: Rational Design Strategies for Pyrazolo[3,4-d]pyrimidine Derivatives

Design StrategyPurposeExample TargetReference
Bioisosteric Replacement of Quinazoline CoreTo occupy the adenine (B156593) binding region of the kinase ATP pocket.EGFR mdpi.com
Modification of Hydrophobic HeadTo occupy the hydrophobic region I of the ATP-binding site.EGFR nih.gov
Variation of Linker MoietyTo establish and maintain crucial binding interactions.EGFR nih.gov
Optimization of Molecular Electrostatic PotentialTo modulate hydrogen-bond acceptor strength for enhanced potency.11β-HSD1 rsc.org

Exploration of Novel Therapeutic Applications Beyond Current Scope

While much of the research has focused on their role as anticancer agents, particularly as EGFR inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold holds potential across a much broader therapeutic spectrum. mdpi.commdpi.com Its ability to interact with various enzyme classes opens doors to treating a wide range of diseases.

Novel therapeutic targets currently under investigation include:

Immunotherapy: A series of 1H-pyrazolo[3,4-d]pyrimidine derivatives have been rationally designed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for enhancing anti-tumor immunity, offering a new avenue for cancer immunotherapy. nih.gov

Cell Cycle Control: Cyclin-dependent kinases (CDKs), such as CDK2, are crucial regulators of the cell cycle and are often dysregulated in cancer. rsc.org Novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, demonstrating the scaffold's potential to induce cell cycle arrest and apoptosis in cancer cells. rsc.org

Infectious Diseases: The scaffold's utility extends beyond human enzymes. Researchers have designed pyrazolo[3,4-d]pyrimidine derivatives as selective inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). rsc.org This presents a promising approach for treating toxoplasmosis by targeting a key parasitic enzyme while maintaining selectivity over human kinases. rsc.org

Metabolic Disorders: The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an attractive strategy for treating obesity and metabolic syndrome. rsc.org Pyrazolo-pyrimidine compounds have been identified and optimized as potent inhibitors of this enzyme. rsc.org

Table 2: Novel Therapeutic Targets for Pyrazolo[3,4-d]pyrimidine Derivatives

Therapeutic AreaEnzyme TargetPotential IndicationReference
Cancer ImmunotherapyHematopoietic Progenitor Kinase 1 (HPK1)Various Cancers nih.gov
OncologyCyclin-Dependent Kinase 2 (CDK2)Various Cancers rsc.org
Infectious DiseaseToxoplasma gondii CDPK1 (TgCDPK1)Toxoplasmosis rsc.org
Metabolic Disease11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)Obesity, Metabolic Syndrome rsc.org

Synergistic Approaches with Existing Therapeutic Modalities

The future of many targeted therapies lies in combination strategies to enhance efficacy and overcome resistance. Pyrazolo[3,4-d]pyrimidine-based inhibitors are well-suited for such approaches. A significant strategy involves the development of dual-target inhibitors. For example, compounds that simultaneously inhibit both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) could offer improved antitumor effects. mdpi.com Targeting the VEGF pathway may contribute to overcoming resistance mechanisms associated with the EGFR pathway. mdpi.com The development of multi-target inhibitors based on the phenylpyrazolo[3,4-d]pyrimidine scaffold has shown potential for producing potent anticancer agents. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of pyrazolopyrimidine derivatives. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis.

Specific applications include:

Predictive Modeling: Artificial neural network ensembles have been successfully used to model the cyclin-dependent kinase inhibition of 1H-pyrazolo[3,4-d]pyrimidine derivatives. nih.gov These models use structural descriptors to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Accelerated Discovery Cycles: AI-driven platforms can upgrade the research and development process from a trial-and-error approach to one of smart, data-driven experiment planning. atinary.com This involves creating closed-loop optimization systems where AI/ML algorithms suggest the next set of experiments to perform, leading to faster identification of lead compounds. atinary.com

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, combined with molecular docking and dynamics simulations, provide detailed insights into the structural requirements for potent and selective inhibition. rsc.org These models can guide the design of new derivatives with improved potency and selectivity for targets like TgCDPK1. rsc.org

Addressing Potential Resistance Mechanisms in Target Engagement

A major challenge in targeted therapy is the emergence of drug resistance. For EGFR inhibitors, a common resistance mechanism is the T790M mutation in the kinase domain. A key future direction is the continued rational design of 1H-pyrazolo[3,4-d]pyrimidine derivatives that can effectively inhibit both wild-type (WT) and mutant forms of the target. nih.govnih.gov By understanding the structural changes caused by the mutation, chemists can design new molecules that form different or stronger interactions within the altered binding site, thus circumventing resistance. nih.govnih.gov For example, compound 12b, a 1H-pyrazolo[3,4-d]pyrimidine derivative, showed noticeable activity against the resistant EGFRT790M mutant. nih.gov Another consideration is resistance mediated by drug efflux pumps like P-glycoprotein. nih.gov The development of novel scaffolds or derivatives that are not substrates for these pumps is another important research avenue. nih.govrsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.